

Spectroscopic Data Analysis of Ethoxysilatrane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethoxysilatrane*

Cat. No.: *B1217619*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data of **ethoxysilatrane**, a molecule of significant interest in coordination chemistry and materials science. The unique transannular bond between the silicon and nitrogen atoms in silatranes gives rise to distinct spectroscopic signatures. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols and visual representations of the analytical workflow and key molecular interactions.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of **ethoxysilatrane**. These values are compiled from literature data on **ethoxysilatrane** and closely related silatrane compounds.

Table 1: ^1H NMR Spectroscopic Data (Expected Values)

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~3.7 - 3.8	Triplet	O-CH ₂ (Silatrane Cage)
~2.8 - 2.9	Triplet	N-CH ₂ (Silatrane Cage)
~3.8 - 3.9	Quartet	O-CH ₂ (Ethoxy Group)
~1.2 - 1.3	Triplet	CH ₃ (Ethoxy Group)

Table 2: ^{13}C NMR Spectroscopic Data (Expected Values)

Chemical Shift (δ , ppm)	Assignment
~57 - 58	O-CH ₂ (Silatrane Cage)
~51 - 52	N-CH ₂ (Silatrane Cage)
~58 - 59	O-CH ₂ (Ethoxy Group)
~18 - 19	CH ₃ (Ethoxy Group)

Table 3: ^{29}Si NMR Spectroscopic Data (Expected Value)

Chemical Shift (δ , ppm)	Assignment
~ -99.9	Si (Silatrane Cage)[1]

Table 4: IR Spectroscopy Data (Expected Absorption Bands)

Wavenumber (cm^{-1})	Intensity	Assignment
2850 - 3000	Strong	C-H stretching
1450 - 1480	Medium	CH ₂ bending
1080 - 1120	Strong	Si-O-C stretching
750 - 800	Strong	Si-O stretching
560 - 590	Medium	Si-N coordination bond

Table 5: Mass Spectrometry Data (Expected Fragmentation)

m/z	Ion	Description
219	[M] ⁺	Molecular Ion
174	[M - OCH ₂ CH ₃] ⁺	Base Peak, loss of the ethoxy group[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Instrumentation: A Bruker Avance 400 MHz spectrometer (or equivalent) equipped with a multinuclear probe.

Sample Preparation:

- Weigh approximately 10-20 mg of **ethoxysilatrane**.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence (zg30).
- Number of Scans: 16-32.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.
- Temperature: 298 K.

- Referencing: The residual solvent peak is used as an internal standard (CDCl_3 : δ 7.26 ppm; DMSO-d_6 : δ 2.50 ppm).

 ^{13}C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).
- Number of Scans: 1024-4096 (due to the low natural abundance of ^{13}C).
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-220 ppm.
- Temperature: 298 K.
- Referencing: The solvent peak is used as an internal standard (CDCl_3 : δ 77.16 ppm; DMSO-d_6 : δ 39.52 ppm).

 ^{29}Si NMR Acquisition:

- Pulse Program: Inverse-gated proton-decoupled single-pulse sequence to suppress the Nuclear Overhauser Effect (NOE) for quantitative measurements.
- Number of Scans: 2048 or more, depending on the concentration, due to the low sensitivity and low natural abundance of ^{29}Si .
- Relaxation Delay: 10-30 seconds (long relaxation times are common for ^{29}Si).
- Spectral Width: A range appropriate for silatrane, e.g., -80 to -120 ppm.
- Temperature: 298 K.
- Referencing: Tetramethylsilane (TMS) at δ 0 ppm is used as an external or internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a Universal Attenuated Total Reflectance (UATR) accessory.

Sample Preparation:

- Place a small amount of the solid **ethoxysilatrane** sample directly onto the diamond crystal of the UATR accessory.
- Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

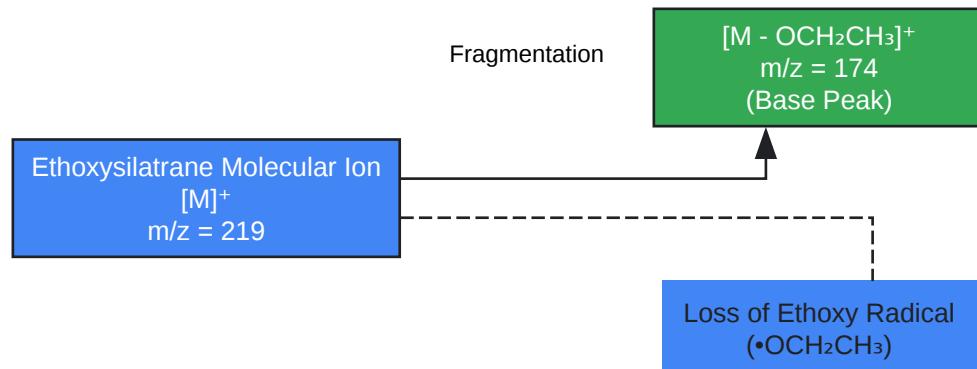
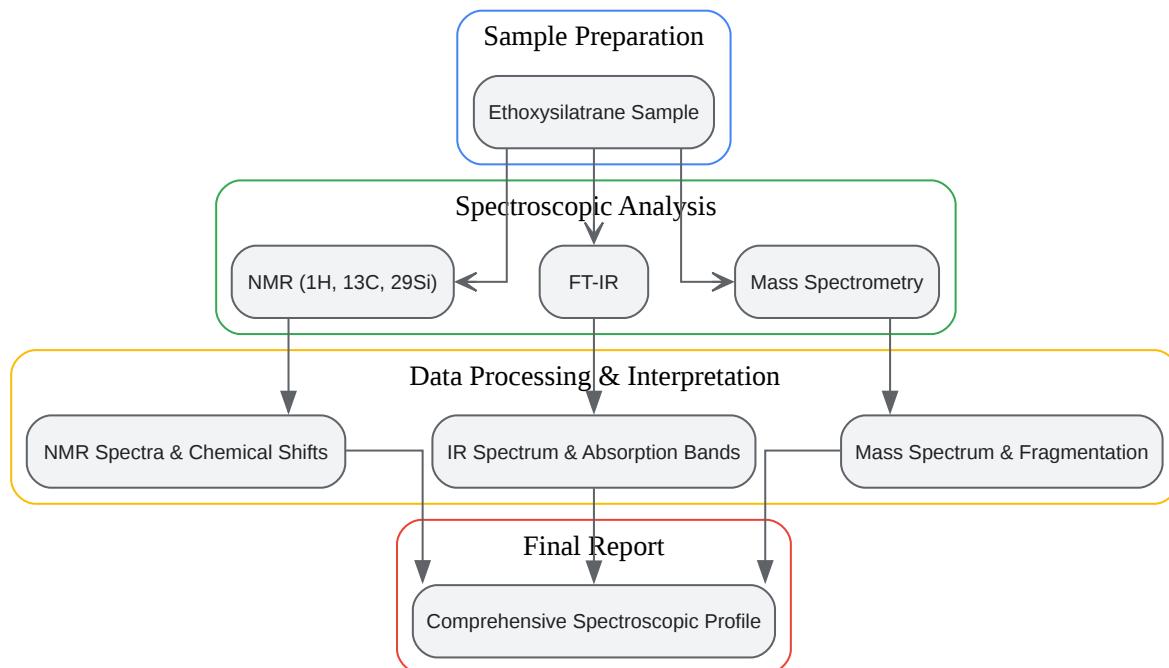
Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement.
- Data Presentation: The spectrum is typically presented as percent transmittance versus wavenumber (cm^{-1}).

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, capable of electrospray ionization (ESI) or fast atom bombardment (FAB).

Sample Preparation (for ESI):



- Prepare a dilute solution of **ethoxysilatrane** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 $\mu\text{L}/\text{min}$.

Data Acquisition (ESI):

- Ionization Mode: Positive ion mode.
- Capillary Voltage: 3-4 kV.
- Source Temperature: 100-150 °C.
- Mass Range: m/z 50-500.
- Collision Energy (for MS/MS): If fragmentation analysis is required, a collision energy of 10-30 eV can be applied to the precursor ion.

Visualizations

The following diagrams illustrate the experimental workflow and a key molecular process.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Data Analysis of Ethoxysilatrane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1217619#spectroscopic-data-analysis-of-ethoxysilatrane-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com